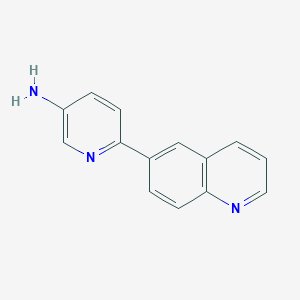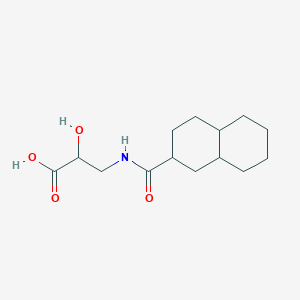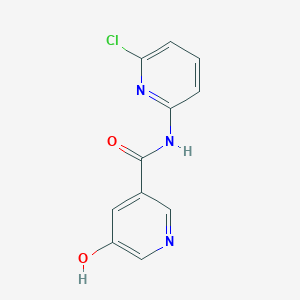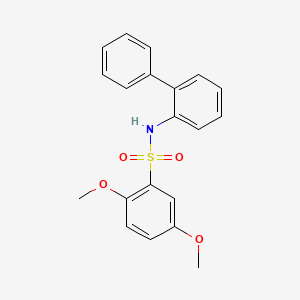
Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate, also known as MPNB, is a chemical compound that has been widely studied for its potential applications in scientific research. MPNB is a member of the nitrobenzoate family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate involves its ability to interact with specific enzymes and proteins in cells. When Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate is cleaved by an enzyme such as caspase, it releases a fluorescent molecule that can be detected using fluorescence microscopy or spectroscopy. This allows researchers to track the activity of the enzyme in real-time and study its role in various biological processes.
Biochemical and Physiological Effects
Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspases. Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate has also been found to inhibit the activity of protein kinases, which are involved in cell signaling and regulation.
実験室実験の利点と制限
One of the advantages of using Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate in lab experiments is its high sensitivity and specificity for detecting enzyme activity. It is also relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one limitation of using Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate. One area of interest is the development of new fluorescent probes based on the structure of Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate, which could be used to detect the activity of other enzymes and proteins. Another area of research is the optimization of the synthesis method for Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate, which could lead to the development of more efficient and cost-effective methods for producing the compound. Finally, there is potential for Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate to be used in the development of new drugs for the treatment of cancer and other diseases, based on its ability to induce apoptosis in cancer cells.
合成法
The synthesis of Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate involves the reaction of 5-methoxypyridin-3-amine with 3,5-dinitrobenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours, followed by purification using column chromatography to obtain the final product.
科学的研究の応用
Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate has been found to have a range of potential applications in scientific research. One of its primary uses is as a fluorescent probe for detecting the activity of enzymes such as caspases, which are involved in programmed cell death. Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate has also been used as a tool for studying the mechanisms of action of other compounds, such as inhibitors of protein kinases.
特性
IUPAC Name |
methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-20-13-6-11(7-15-8-13)9-3-10(14(17)21-2)5-12(4-9)16(18)19/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFBWQVXYBVODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Hydroxy-2-methyl-3-[[3-(trifluoromethyl)cyclohexanecarbonyl]amino]propanoic acid](/img/structure/B7627572.png)





![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7627623.png)
![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxyethanol](/img/structure/B7627626.png)
![2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol](/img/structure/B7627634.png)
![3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627640.png)

![2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7627659.png)